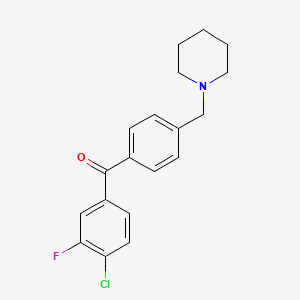

4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone

Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and CAS Registry

4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone is systematically named (4-chloro-3-fluorophenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone under IUPAC guidelines. Its CAS Registry Number is 898775-20-7 , a unique identifier critical for unambiguous chemical referencing. Synonyms include 4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone and MFCD03841466, as cataloged in chemical databases such as PubChem and ChemicalBook.

| Property | Value |

|---|---|

| CAS Registry Number | 898775-20-7 |

| IUPAC Name | (4-Chloro-3-fluorophenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Common Synonyms | 4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone, MFCD03841466 |

Molecular Formula and Weight

The compound has the molecular formula C₁₉H₁₉ClFNO , with a molecular weight of 331.81 g/mol . Its SMILES notation, O=C(C1=CC=C(CN2CCCCC2)C=C1)C3=CC=C(Cl)C(F)=C3 , encapsulates the benzophenone backbone, chloro-fluoro substituents, and piperidinomethyl group. The InChIKey BJBBTODQXQAHCM-UHFFFAOYSA-N provides a standardized identifier for digital databases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClFNO |

| Molecular Weight | 331.81 g/mol |

| SMILES | O=C(C1=CC=C(CN2CCCCC2)C=C1)C3=CC=C(Cl)C(F)=C3 |

| InChIKey | BJBBTODQXQAHCM-UHFFFAOYSA-N |

Crystallographic and Stereochemical Features

While crystallographic data for this specific compound remains unpublished, structural analogs such as 4-chloro-N-(4-nitrobenzylidene)aniline and N-aryl-sulfonyl-4-fluoro-benzamides provide insights into potential packing motifs. For example, related benzophenone derivatives often adopt non-planar conformations due to steric hindrance from substituents, with dihedral angles between aromatic rings ranging from 35° to 89° . The piperidinomethyl group likely introduces chirality , though racemization may occur under ambient conditions.

Key stereochemical considerations:

Substituent Effects on Aromatic Ring Electronic Configuration

The electronic properties of the benzophenone core are modulated by the chloro (σₚ = +0.227) and fluoro (σₚ = +0.062) substituents, which exert electron-withdrawing effects via inductive and resonance mechanisms. These substituents deplete electron density at the para and meta positions, respectively, altering reactivity in electrophilic substitution reactions.

Hammett Substituent Constants (σₚ and σₘ):

| Substituent | σₚ | σₘ |

|---|---|---|

| -Cl | +0.227 | +0.373 |

| -F | +0.062 | +0.337 |

The piperidinomethyl group (-CH₂-C₅H₁₀N) introduces an electron-donating effect through its amine nitrogen , which can partially counteract the electron withdrawal by halogen substituents. This interplay creates a polarized electronic environment, enhancing the compound’s suitability as an intermediate in cross-coupling reactions or pharmacophore design .

Electronic Effects on Benzophenone Core:

- Chloro Substituent : Strong -I effect reduces electron density at the para position, directing electrophiles to the meta site.

- Fluoro Substituent : Combines -I and +M effects , creating a nuanced electron distribution that stabilizes partial positive charges on the aromatic ring.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAZJIUMBOIQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642699 | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-20-7 | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Halogenation

The starting material for the synthesis is benzophenone. Chlorination and fluorination are carried out to introduce the chloro and fluoro substituents onto the aromatic rings. This step typically employs reagents such as chlorine gas or fluorinating agents like sulfur tetrafluoride (SF4) under controlled conditions.

- Solvent: Dichloromethane or acetonitrile

- Temperature: Low temperatures (0–10°C) to prevent side reactions

- Catalyst: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)

Step 2: Piperidinomethylation

The next step involves the introduction of the piperidinomethyl group through a nucleophilic substitution reaction. A piperidine derivative reacts with the halogenated benzophenone under basic conditions. Paraformaldehyde is often used as a source of the methylene group in Mannich-type reactions.

- Base: Triethylamine or potassium carbonate

- Solvent: Ethanol or tetrahydrofuran (THF)

- Temperature: Room temperature to moderate heating (25–50°C)

Step 3: Purification

The crude product is purified using recrystallization techniques or column chromatography to ensure high purity and yield.

Industrial Production Methods

In large-scale industrial settings, the synthesis process is optimized for efficiency, yield, and scalability.

Key Features:

- Continuous Flow Reactors: Automated systems are employed to maintain consistent reaction conditions and improve production efficiency.

- Optimized Reaction Parameters: Temperature, pressure, and catalyst concentrations are carefully controlled to maximize yield.

- Purification Techniques: Advanced methods like high-performance liquid chromatography (HPLC) or distillation are used for purification.

Reaction Analysis

Chemical Reactions Involved:

- Electrophilic Aromatic Substitution: Halogenation introduces reactive chloro and fluoro groups onto the benzophenone ring.

- Nucleophilic Substitution: Piperidine reacts with halogenated benzophenone to form the desired compound.

- Mannich Reaction: Formation of the piperidinomethyl group using paraformaldehyde enhances structural complexity.

Common Reagents:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Halogenation | Chlorine gas, SF4 | Low temperature |

| Piperidinomethylation | Piperidine, paraformaldehyde | Basic medium |

| Purification | Ethanol, THF | Room temperature |

Challenges in Synthesis

- Side Reactions: Over-halogenation or polymerization may occur during halogenation steps.

- Yield Optimization: Ensuring high yield requires precise control over reaction parameters.

- Scalability: Industrial production demands advanced reactor designs to handle large volumes efficiently.

Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents & Solvents | Conditions |

|---|---|---|---|

| Halogenation | Electrophilic Aromatic Substitution | Chlorine gas, SF4; Dichloromethane | 0–10°C; AlCl3 catalyst |

| Piperidinomethylation | Nucleophilic Substitution | Piperidine; Ethanol | Room Temp; Triethylamine base |

| Purification | Recrystallization/Chromatography | Ethanol/THF | Room Temp |

Chemical Reactions Analysis

4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds like 4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone, which can be classified as Mannich bases, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that Mannich bases derived from acetophenones displayed enhanced cytotoxic properties, particularly against human T-lymphocyte and renal carcinoma cell lines. The cytotoxicity of these compounds was often higher than that of standard anticancer drugs such as 5-fluorouracil .

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : Jurkat cells (human T-lymphocyte), Renca (mouse renal carcinoma)

- Findings : Compounds showed up to 5.2-fold increased cytotoxicity compared to reference drugs, indicating a promising avenue for further development in cancer therapy.

UV Absorption and Photostability

Another significant application of this compound is its role as a UV absorber in polymer formulations. The compound can be incorporated into poly(vinyl chloride) to enhance its resistance to photoaging without compromising thermal stability. This application is particularly relevant in the development of materials for outdoor use where UV exposure is prevalent .

Table: Comparison of UV Absorbers

| Property | PVC with Benzophenone | Standard PVC |

|---|---|---|

| UV Resistance | High | Low |

| Thermal Stability | Maintained | Degraded |

| Cytotoxicity (HaCat cells) | Non-toxic | Variable |

Synthesis and Modification

The synthesis of this compound typically involves the Mannich reaction, which allows for the introduction of piperidine moieties into aromatic systems. This versatility in synthesis opens pathways for creating derivatives with tailored biological activities, enhancing their potential applications in drug design .

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) Benzophenone (CAS 898789-18-9)

- Structural Differences: Chlorine at position 4 and fluorine at position 2 on the first ring; the second ring features a 4-methylpiperazinomethyl group.

- Impact: The methylpiperazine group introduces a tertiary amine, enhancing solubility in polar solvents compared to the piperidinomethyl group. The altered halogen positions (2-fluoro vs.

3-Bromo-3'-piperidinomethyl Benzophenone (CAS 898792-90-0)

- Structural Differences : Bromine replaces chlorine at position 3, and fluorine is absent.

- Impact : Bromine’s larger atomic radius and polarizability increase molecular weight (358.3 g/mol vs. ~349 g/mol for the original compound) and logP (4.6 vs. estimated ~4.0). This enhances lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

3-Chloro-5-fluoro-3'-piperidinomethyl Benzophenone

- Structural Differences : Chlorine at position 3 and fluorine at position 5 on the first ring.

- This may affect binding affinity in receptor-targeted applications .

Heterocyclic Modifications

4-Chloro-3-fluoro-4'-thiomorpholinomethyl Benzophenone (CAS 898782-85-9)

- Structural Differences : Thiomorpholine (containing sulfur) replaces piperidine.

- Impact : The sulfur atom increases molecular weight (349.85 g/mol) and polar surface area (20.3 Ų). Thiomorpholine’s enhanced hydrogen-bonding capacity may improve interactions with biological targets but could also reduce metabolic stability due to sulfur oxidation susceptibility .

4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone (CAS 898776-57-3)

- Structural Differences : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).

- This might reduce binding efficiency in enzymatic assays compared to the piperidine variant .

Functional Group Variations

3,4-Dimethyl-4'-piperidinomethyl Benzophenone (CAS 898775-11-6)

- Structural Differences : Methyl groups at positions 3 and 4 replace halogens.

- Impact : The absence of electron-withdrawing halogens increases electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. Methyl groups also lower molecular weight and logP, improving solubility but reducing photostability .

4'-Chloro-2-piperidinomethyl Benzophenone (CAS 898773-12-1)

- Structural Differences : Chlorine at position 4' on the second ring instead of the first.

- This positional isomerism may also influence pharmacokinetic properties .

Key Data Table: Comparative Analysis

Research Findings and Implications

- Photostability: Halogenated benzophenones (e.g., 4-chloro-3-fluoro derivatives) exhibit enhanced stability under UV light compared to non-halogenated analogs due to electron-withdrawing effects .

- Biological Activity : Piperidine-containing derivatives show promise in central nervous system (CNS) drug development, as the piperidine moiety can interact with neurotransmitter receptors .

- Toxicity Considerations: Benzophenone derivatives may degrade into mutagenic byproducts (e.g., benzophenone itself), necessitating stringent purification protocols, especially in sunscreen or pharmaceutical formulations .

Biological Activity

4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its mechanisms of action, biological effects, and relevant case studies, highlighting its significance in drug development and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 331.81 g/mol. Its structure features a benzophenone core with a piperidinylmethyl substituent and halogen atoms (chlorine and fluorine) attached to the aromatic rings, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity, while the piperidinyl group improves solubility and bioavailability. This compound is believed to modulate enzyme activity and receptor interactions, leading to various therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines, including:

- Jurkat cells : Demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil.

- MCF-7 breast cancer cells : Exhibited an IC50 value indicating potent growth inhibition .

The compound's mechanism in cancer treatment involves apoptosis induction and cell cycle arrest, which are critical for preventing tumor proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of various bacterial strains, although specific data on these activities are still limited.

Study 1: Cytotoxicity Evaluation

A study focused on the cytotoxic effects of this compound against human T-lymphocyte cells (Jurkat). The results indicated that the compound was significantly more effective than traditional treatments, suggesting its potential as a novel therapeutic agent in oncology .

Study 2: Structure-Activity Relationship

Research exploring the structure-activity relationship (SAR) of similar compounds revealed that modifications in substituent positions significantly affect biological interactions. The unique combination of chlorine and fluorine in this compound enhances its reactivity compared to simpler analogs, which may lead to improved efficacy in therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone to improve yield and purity?

Answer: Optimize reaction parameters such as temperature (80–120°C), solvent polarity (DMF or DMSO), and molar ratios of the benzophenone precursor to piperidine derivatives. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final products via recrystallization (ethanol/water). Monitor progress using TLC (Rf = 0.4–0.6 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, 70:30 acetonitrile:water mobile phase) .

Basic Question

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer: Use multi-nuclear NMR (1H, 13C, 19F) to confirm substitution patterns and connectivity. Complement with FTIR to identify carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) stretches. Validate molecular weight via HRMS (ESI+ mode) and crystallinity via PXRD. For ambiguous cases, single-crystal X-ray diffraction resolves stereochemical uncertainties .

Basic Question

Q. How should solubility and stability be evaluated for this compound in aqueous and organic media?

Answer: Conduct solubility assays in buffers (pH 2–10) and solvents (DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy (λmax = 260–280 nm). Assess stability under light, heat (40–80°C), and humidity (40–80% RH) via accelerated degradation studies. Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Question

Q. What structure-activity relationship (SAR) insights guide the modification of the piperidine moiety for enhanced pharmacological activity?

Answer: Replace the piperidine group with azepane or morpholine derivatives to modulate lipophilicity and binding affinity. Test analogs in receptor-binding assays (e.g., dopamine D2 receptors for antipsychotic activity) and compare IC50 values. Use molecular docking (PDB: 6CM4) to predict interactions with target proteins .

Advanced Question

Q. What mechanistic studies explain byproduct formation during the alkylation of the benzophenone core?

Answer: Competing O-alkylation (vs. N-alkylation) generates ether byproducts. Employ kinetic isotope effects (KIE) and DFT calculations (B3LYP/6-31G*) to map transition states. Suppress side reactions using bulky bases (e.g., DBU) or low-temperature (–20°C) conditions, as validated in analogous trifluoromethylphenyl syntheses .

Advanced Question

Q. How can reactive intermediates (e.g., free radicals) be stabilized during fluorination steps?

Answer: Introduce radical scavengers (TEMPO or BHT) to suppress uncontrolled chain reactions. Use flow chemistry with precise temperature control (–10°C to 25°C) and in situ monitoring (Raman spectroscopy). Isolate intermediates via flash chromatography under inert atmospheres .

Advanced Question

Q. What computational methods predict the environmental fate of this compound?

Answer: Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF). Simulate photodegradation pathways using Gaussian 09 (TD-DFT at CAM-B3LYP/6-311++G**). Validate predictions with experimental HPLC-UV data from accelerated UV exposure studies .

Advanced Question

Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for derivatives of this compound arise, and how are they resolved?

Answer: Discrepancies stem from dynamic effects (e.g., rotational barriers in NMR timescales). Resolve via variable-temperature NMR (–40°C to 60°C) to slow conformational changes. Compare with X-ray structures to confirm static configurations. Use NOESY/ROESY to detect spatial proximities in solution .

Advanced Question

Q. What safety protocols mitigate risks when handling this compound’s toxic intermediates?

Answer: Use fume hoods with HEPA filters for airborne particulates. Store intermediates (e.g., chloro-fluoro benzoyl chlorides) under nitrogen at –20°C. Decontaminate spills with activated carbon followed by 10% sodium bicarbonate. Monitor occupational exposure via LC-MS analysis of workplace air samples .

Advanced Question

Q. How can researchers reconcile contradictory bioactivity data across different assay platforms?

Answer: Standardize assays using positive controls (e.g., haloperidol for dopamine antagonism). Perform dose-response curves (10 nM–100 µM) in triplicate. Cross-validate with orthogonal methods: SPR for binding kinetics and cell-based cAMP assays for functional activity. Address solvent effects (DMSO ≤0.1%) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.